molecular formula C72H48Cl2FeN6O8 B3366957 2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline CAS No. 15555-71-2

2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline

Cat. No.: B3366957
CAS No.: 15555-71-2
M. Wt: 1251.9 g/mol
InChI Key: GGVXJHOYDWLLOC-UHFFFAOYSA-L
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Description

2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthroline core substituted with naphthyl and phenyl groups, which contribute to its distinct chemical behavior and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the condensation of 1,10-phenanthroline-2,9-dicarboxaldehyde with naphthyl and phenyl-substituted anilines, followed by cyclization and purification steps . The reaction conditions often require specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline has a broad range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming complexes that exhibit unique reactivity and stability. These metal complexes can participate in catalytic cycles, facilitating various chemical reactions. Additionally, the compound’s electronic properties enable it to act as a photosensitizer, generating reactive oxygen species upon light irradiation, which can be harnessed for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline stands out due to its unique combination of naphthyl and phenyl groups, which enhance its electronic properties and versatility in various applications. Its ability to form stable metal complexes and participate in diverse chemical reactions makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

4,7-diphenyl-1,10-phenanthroline;iron(2+);diperchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C24H16N2.2ClHO4.Fe/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;2*2-1(3,4)5;/h3*1-16H;2*(H,2,3,4,5);/q;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVXJHOYDWLLOC-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H48Cl2FeN6O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23606-40-8 (Parent)
Record name Iron(2+), tris(4,7-diphenyl-1,10-phenanthroline-kappaN1,kappaN10)-, (OC-6-11)-, perchlorate (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015555712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

1251.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15555-71-2
Record name Iron(2+), tris(4,7-diphenyl-1,10-phenanthroline-kappaN1,kappaN10)-, (OC-6-11)-, perchlorate (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015555712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron(2+), tris(4,7-diphenyl-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, perchlorate (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)iron diperchlorate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.992
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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